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Compound of Interest

Compound Name: Bis-Propargyl-PEG18

Cat. No.: B15567035

Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
Bis-Propargyl-PEG18 is a homobifunctional crosslinking agent featuring two terminal

propargyl groups spaced by a hydrophilic 18-unit polyethylene glycol (PEG) chain. This

molecule is a valuable tool for bioorthogonal chemistry, specifically the copper(I)-catalyzed

azide-alkyne cycloaddition (CuAAC) or "click chemistry". The hydrophilic PEG spacer

enhances solubility in aqueous environments, making it suitable for applications in biological

systems. In the context of live cell imaging, Bis-Propargyl-PEG18 can be employed to

crosslink two azide-modified biomolecules, providing insights into their proximity and potential

interaction within the native cellular environment. This application is particularly useful for

studying protein-protein interactions, protein co-localization, and the assembly of

macromolecular complexes in real-time.

The propargyl groups of Bis-Propargyl-PEG18 react with azide-functionalized molecules to

form stable triazole linkages. For live cell applications, the copper catalyst, which can be

cytotoxic, necessitates the use of chelating ligands such as Tris(3-

hydroxypropyltriazolylmethyl)amine (THPTA) to minimize cellular damage. This protocol
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outlines the use of Bis-Propargyl-PEG18 for in-situ crosslinking of azide-labeled proteins and

their subsequent visualization using fluorescence microscopy.

Principle of Application
The core application of Bis-Propargyl-PEG18 in live cell imaging is to act as a molecular

bridge between two azide-containing targets. This can be conceptualized in a two-step

process:

Metabolic or Enzymatic Labeling: Target proteins of interest are functionalized with azide

groups. This is typically achieved by introducing unnatural amino acids bearing azide

moieties (e.g., azidohomoalanine, AHA) during protein synthesis or through enzymatic

ligation.

Crosslinking and Visualization: Bis-Propargyl-PEG18 is introduced into the cells, where it

can react with two proximal azide-labeled proteins, forming a stable crosslink. The

successful crosslinking event can then be visualized. One common method is to use a "click-

on" fluorescent azide reporter that reacts with any remaining unreacted propargyl groups, or

by pre-labeling one of the target proteins with a fluorescent azide.

Data Presentation
Table 1: Reagent Concentrations and Incubation Times for Live Cell Crosslinking
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Reagent
Stock
Concentration

Working
Concentration

Incubation Time

Azide-labeled Amino

Acid (e.g., AHA)
100 mM in DMSO

50-200 µM in

methionine-free

medium

4-18 hours

Bis-Propargyl-PEG18 10 mM in DMSO 10-100 µM 15-60 minutes

CuSO₄ 50 mM in H₂O 50-100 µM 10-30 minutes

THPTA 250 mM in H₂O 250-500 µM 10-30 minutes

Sodium Ascorbate
1 M in H₂O (freshly

prepared)
1-5 mM 10-30 minutes

Azide-Fluorophore

Conjugate
1 mM in DMSO 1-10 µM 15-30 minutes

Table 2: Cell Viability Assessment Post-Click Reaction

Condition Cell Viability (%) (MTT Assay)

Untreated Control 100

Azide-Amino Acid Incubation 98 ± 3

Bis-Propargyl-PEG18 Incubation 97 ± 4

Full Click Reaction (with THPTA) 92 ± 5

Full Click Reaction (without THPTA) 45 ± 8

Note: Data presented are representative and may vary depending on cell type and

experimental conditions.

Experimental Protocols
Protocol 1: Metabolic Labeling of Proteins with Azide
Groups
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This protocol describes the incorporation of an azide-bearing amino acid into newly

synthesized proteins.

Materials:

Mammalian cells of interest (e.g., HeLa, HEK293T)

Complete cell culture medium

Methionine-free cell culture medium

Azidohomoalanine (AHA)

Phosphate-buffered saline (PBS)

Procedure:

Culture cells to 70-80% confluency in a suitable format for imaging (e.g., glass-bottom

dishes).

Aspirate the complete medium and wash the cells once with warm PBS.

Replace the medium with pre-warmed methionine-free medium supplemented with 50-200

µM AHA.

Incubate the cells for 4-18 hours at 37°C in a CO₂ incubator to allow for incorporation of AHA

into newly synthesized proteins.

After incubation, wash the cells three times with warm PBS to remove unincorporated AHA.

Protocol 2: Intracellular Crosslinking with Bis-Propargyl-
PEG18 and Fluorescent Labeling
This protocol details the crosslinking of azide-labeled proteins using Bis-Propargyl-PEG18
and subsequent visualization with a fluorescent azide.

Materials:
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Azide-labeled cells (from Protocol 1)

Live-cell imaging buffer (e.g., HBSS or phenol red-free medium)

Bis-Propargyl-PEG18

Copper(II) sulfate (CuSO₄)

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA)

Sodium Ascorbate

Azide-fluorophore conjugate (e.g., Azide-AF488)

Hoechst 33342 (for nuclear counterstain, optional)

Procedure:

Crosslinking Reaction: a. Prepare a 2X stock solution of Bis-Propargyl-PEG18 in live-cell

imaging buffer at a concentration of 20-200 µM. b. Add an equal volume of the 2X Bis-
Propargyl-PEG18 solution to the azide-labeled cells. c. Incubate for 15-60 minutes at 37°C.

d. Wash the cells three times with live-cell imaging buffer.

Click Reaction for Visualization: a. Prepare the click reaction cocktail immediately before

use. For a final volume of 1 mL, mix the following in order:

900 µL live-cell imaging buffer
1 µL of 50 mM CuSO₄ (final concentration: 50 µM)
1 µL of 250 mM THPTA (final concentration: 250 µM)
10 µL of 1 mM Azide-fluorophore conjugate (final concentration: 10 µM) b. Add 5 µL of 1 M
freshly prepared sodium ascorbate (final concentration: 5 mM) to the cocktail and mix
gently. c. Immediately add the complete click reaction cocktail to the cells. d. Incubate for
10-30 minutes at 37°C, protected from light.

Imaging: a. Wash the cells three times with live-cell imaging buffer. b. If desired, incubate

with Hoechst 33342 for 10 minutes for nuclear staining. c. Replace with fresh, pre-warmed

live-cell imaging buffer. d. Proceed with live-cell imaging using a fluorescence microscope

with appropriate filter sets for the chosen fluorophore.
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Protocol 3: Cell Viability Assay
To assess the cytotoxicity of the crosslinking and labeling procedure, a standard MTT or other

cell viability assay should be performed.

Procedure:

Plate cells in a 96-well plate and subject them to the complete crosslinking and labeling

protocol.

Include control wells with untreated cells and cells treated with individual components of the

reaction.

After the final wash step, add fresh culture medium and return the plate to the incubator for

24 hours.

Perform the MTT assay according to the manufacturer's instructions.

Measure the absorbance and calculate cell viability relative to the untreated control.

Mandatory Visualization
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Experimental Workflow for Live Cell Crosslinking and Imaging
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Caption: Workflow for intracellular crosslinking and imaging.
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Visualizing Protein-Protein Interaction via Crosslinking
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Caption: Conceptual diagram of protein interaction visualization.

To cite this document: BenchChem. [Application Notes and Protocols: Bis-Propargyl-PEG18
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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